molecular formula C13H13N3O3 B3006485 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione CAS No. 1270702-45-8

5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B3006485
CAS No.: 1270702-45-8
M. Wt: 259.265
InChI Key: XQCBTIIVRYODOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb. This method can yield the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its potential applications in various fields. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest.

Biological Activity

5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a compound belonging to the isoindoline-1,3-dione family. Its unique structure allows it to participate in various biological activities and chemical reactions, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H13N3O3C_{13}H_{13}N_{3}O_{3}, with a molecular weight of approximately 245.25 g/mol. The compound features an isoindoline nucleus with amino and carbonyl groups that contribute to its reactivity and biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity : Studies have shown that derivatives of isoindole compounds can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). For instance, in vitro assays revealed IC50 values indicating significant cytotoxic effects against these cell lines, suggesting potential for development as anticancer agents .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play critical roles in cell signaling pathways associated with cancer progression .
  • Anti-inflammatory Properties : Preliminary investigations suggest that the compound may exhibit anti-inflammatory effects, though detailed mechanisms remain to be fully elucidated.

Case Studies

Several studies highlight the biological activities of this compound:

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of isoindole derivatives on A549 cells using MTT assays. The results showed that compounds derived from isoindole exhibited significant antiproliferative activity:

CompoundIC50 (μM)Cell Line
Compound 4116.26A549
Compound 3114.25A549
Compound 4140.60HeLa
Compound 3148.59HeLa

The study concluded that these compounds could be promising candidates for further development as anticancer drugs .

Study 2: In Vivo Studies

In vivo studies involving xenograft models demonstrated that treatment with isoindole derivatives resulted in reduced tumor growth in nude mice injected with A549-luc cells. The treatment groups showed statistically significant differences in tumor size compared to control groups over a period of 60 days .

Potential Therapeutic Applications

The compound's diverse biological activities suggest several potential therapeutic applications:

  • Cancer Therapy : As indicated by its cytotoxic effects on various cancer cell lines.
  • Inflammatory Diseases : Further research is needed to confirm its efficacy in treating conditions such as arthritis or other inflammatory disorders.
  • Neurological Disorders : Given its structural similarities to known neuroprotective agents, there may be potential for applications in neurodegenerative diseases.

Properties

IUPAC Name

5-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCBTIIVRYODOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.